molecular formula C8H12N2O2S B13296917 (2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid

(2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13296917
M. Wt: 200.26 g/mol
InChI Key: PXYUHFCCDLVTNV-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

(2S)-2-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-4-5(2)13-7(10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

PXYUHFCCDLVTNV-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC(=N1)C[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=C(SC(=N1)CC(C(=O)O)N)C

Origin of Product

United States

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